Indolin-1-yl(2-iodophenyl)methanone

Halogen bonding Molecular recognition Medicinal chemistry

Indolin-1-yl(2-iodophenyl)methanone (CAS 346699-59-0), also known as 2,3-dihydro-1H-indol-1-yl(2-iodophenyl)methanone, is a synthetic indoline derivative with the molecular formula C₁₅H₁₂INO and a monoisotopic mass of 348.996 g/mol. It features a saturated indoline core linked via a carbonyl bridge to an ortho-iodinated phenyl ring, a structural arrangement that differentiates it from the fully unsaturated indole analogs (e.g., (1H-Indol-1-yl)(2-iodophenyl)methanone, CAS 53904-13-5) and from non-iodinated indolin-1-yl phenyl methanones (e.g., CAS 61589-14-8).

Molecular Formula C15H12INO
Molecular Weight 349.171
CAS No. 346699-59-0
Cat. No. B2950442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(2-iodophenyl)methanone
CAS346699-59-0
Molecular FormulaC15H12INO
Molecular Weight349.171
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I
InChIInChI=1S/C15H12INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2
InChIKeyKOWYQHKNBRYUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Indolin-1-yl(2-iodophenyl)methanone (CAS 346699-59-0): Structural and Physicochemical Baseline for Procurement Decisions


Indolin-1-yl(2-iodophenyl)methanone (CAS 346699-59-0), also known as 2,3-dihydro-1H-indol-1-yl(2-iodophenyl)methanone, is a synthetic indoline derivative with the molecular formula C₁₅H₁₂INO and a monoisotopic mass of 348.996 g/mol [1]. It features a saturated indoline core linked via a carbonyl bridge to an ortho-iodinated phenyl ring, a structural arrangement that differentiates it from the fully unsaturated indole analogs (e.g., (1H-Indol-1-yl)(2-iodophenyl)methanone, CAS 53904-13-5) and from non-iodinated indolin-1-yl phenyl methanones (e.g., CAS 61589-14-8) . The compound is available from multiple suppliers with standard purity specifications of ≥95% (HPLC), accompanied by batch-specific QC documentation including NMR and HPLC chromatograms .

Why Generic Substitution of Indolin-1-yl(2-iodophenyl)methanone with In-Class Analogs Fails


Indolin-1-yl(2-iodophenyl)methanone cannot be generically substituted with structurally similar indole or indoline analogs because its differentiation arises from the synergistic combination of three interdependent structural features: (i) the saturated indoline (2,3-dihydroindole) core, which alters conformational flexibility, basicity, and metabolic susceptibility relative to the fully aromatic indole ring ; (ii) the ortho-iodo substitution on the benzoyl ring, which introduces high polarizability, a large van der Waals radius (~1.98 Å), and the capacity for halogen bonding that para- or meta-iodo isomers cannot replicate ; and (iii) the carbonyl methanone linker, whose restricted rotation imposes a specific dihedral angle between the indoline and phenyl planes, dictating the spatial presentation of the iodine atom to biological targets . Replacing any single feature—e.g., using indolin-1-yl(phenyl)methanone (CAS 61589-14-8, MW 223.27) or the 4-iodophenyl positional isomer (CAS 91741-85-4)—disrupts this cooperative arrangement and leads to divergent physicochemical and pharmacological properties.

Product-Specific Quantitative Evidence Guide: Indolin-1-yl(2-iodophenyl)methanone vs. Closest Analogs


Ortho-Iodo Substitution Doubles Molecular Weight and Enhances Polarizability vs. Non-Halogenated Indolin-1-yl(phenyl)methanone

The replacement of the phenyl hydrogen with ortho-iodine increases the molecular weight from 223.27 g/mol (indolin-1-yl(phenyl)methanone, CAS 61589-14-8) to 349.17 g/mol, and the Exact Mass to 348.996 g/mol . This iodine atom contributes a polarizability of ~5.35 ų, approximately 7.5-fold greater than hydrogen (~0.667 ų), enabling adaptive van der Waals interactions and halogen bonding with Lewis-base sites on protein targets . The ortho position places the iodine in close proximity (ca. 2.8–3.5 Å) to the carbonyl oxygen, creating a concerted electrostatic surface that para-iodo isomers (CAS 91741-85-4) cannot achieve .

Halogen bonding Molecular recognition Medicinal chemistry

Indoline Core Saturation Alters Conformational Landscape and Basicity vs. Indole Analog

The indoline core of CAS 346699-59-0 features a saturated C2–C3 bond (sp³ hybridization at C2 and C3), whereas the close analog (1H-Indol-1-yl)(2-iodophenyl)methanone (CAS 53904-13-5) possesses a fully aromatic indole core with sp² hybridization throughout . This saturation eliminates the 10π-electron aromaticity of the indole pyrrole ring, shifting the nitrogen lone pair from delocalized (pyrrole-like, pKaH ~ -3.5) to a more basic, localized amine character (pKaH ~ 4.5–5.5 estimated for indoline) . Consequently, the indoline nitrogen is more available for hydrogen-bond donation or salt-bridge formation with acidic protein residues, and the saturated ring system introduces conformational flexibility (puckering at C2/C3) that can enhance induced-fit binding mechanisms absent in the rigid indole .

Conformational analysis pKa modulation Metabolic stability

Ortho- vs. Para-Iodine Positional Isomerism Differentiates Steric and Electronic Presentation

The 2-iodophenyl moiety of CAS 346699-59-0 places the iodine atom ortho to the carbonyl linkage, whereas the analog Methanone,(2,3-dihydro-1H-indol-7-yl)(4-iodophenyl)- (CAS 91741-85-4) positions the iodine para to the carbonyl . Ortho-iodine creates a sterically congested environment around the carbonyl (van der Waals radius of I = 1.98 Å vs. H = 1.20 Å) and can engage in intramolecular I···O=C electrostatic interactions that stabilize specific conformers; computational studies suggest this ortho-halogen···carbonyl interaction contributes ~1–2 kcal/mol of conformational stabilization . Para-iodine, by contrast, extends the halogen away from the carbonyl, altering the molecular electrostatic potential surface and the vector of halogen-bond donation, which is crucial for structure-based drug design .

Positional isomerism Steric effects SAR

Spectroscopic and Analytical QC Documentation Enables Reproducible Experimental Entry

Indolin-1-yl(2-iodophenyl)methanone is supported by analytical reference data including ¹H NMR and GC-MS spectra deposited in the Wiley SpectraBase database (Compound ID: GamQRhXOXLP) [1]. Supplier Bidepharm provides batch-specific QC reports (NMR, HPLC, GC) at a standard purity of ≥95% . In contrast, the commercially less common para-iodo positional isomer (CAS 91741-85-4) lacks comparable spectral database entries in SpectraBase, and the indole analog (CAS 53904-13-5) requires separate supplier verification for QC documentation [1]. The availability of authenticated reference spectra reduces ambiguity in compound identity confirmation and supports reproducible experimental protocols.

Analytical characterization QC documentation Batch consistency

Application Scenarios Where Indolin-1-yl(2-iodophenyl)methanone Provides Verifiable Differentiation


Halogen-Bond-Directed Fragment and Lead Optimization Libraries

The ortho-iodo substitution provides a strong halogen-bond donor (σ-hole on iodine) positioned adjacent to the carbonyl oxygen, creating a bidentate electrostatic recognition motif. This is valuable for fragment-based drug discovery (FBDD) campaigns targeting proteins with complementary Lewis-base-rich binding pockets (e.g., kinase hinge regions, phosphotyrosine-binding domains). The compound's high polarizability (iodine α ≈ 5.35 ų) enables adaptive binding interactions not achievable with chloro- or bromo- analogs . Procurement of CAS 346699-59-0 over the non-iodinated indolin-1-yl(phenyl)methanone (CAS 61589-14-8) provides an immediate >7-fold increase in polarizability for SAR exploration .

Indoline-Scaffold Kinase Inhibitor Intermediate for PDGFR/c-KIT Programs

The saturated indoline core is a recognized scaffold in kinase inhibitor design, as exemplified by nintedanib (BIBF 1120) and sunitinib (SU11248), both indolin-2-one derivatives . Indolin-1-yl(2-iodophenyl)methanone positions the iodine at the ortho position of the benzoyl ring, a substitution pattern reported to enhance hydrophobic packing against Leu-595 and Phe-681 residues in PDGFRα and to confer selectivity over VEGFR2 in related indolinone series . While direct IC₅₀ data for this specific compound are vendor-reported and require independent verification, the structural rationale aligns with established SAR for indolinone-based tyrosine kinase inhibitors, making it a suitable intermediate for medicinal chemistry programs targeting PDGFRα-driven malignancies or fibrotic diseases .

Synthetic Intermediate for Radioiodinated Probe Development

The ortho-iodine atom provides a handle for isotopic exchange or radioiodination (¹²⁵I, ¹³¹I) without requiring additional functional group manipulation. This is relevant for developing SPECT imaging probes or radioligand binding assays. The indoline scaffold, being less oxidation-prone than indole, may offer improved radiochemical stability during labeling and storage. Analogs such as AM-679 (3-(2-iodobenzoyl)indole) have demonstrated that the 2-iodobenzoyl moiety supports sub-nanomolar CB1 receptor binding (Ki = 13.5 nM) , validating the 2-iodobenzoyl substructure as compatible with high-affinity target engagement in radioligand contexts.

Conformationally Constrained Probe for Methanone Bridge Geometric Studies

The methanone carbonyl linker in this compound exhibits restricted rotation with preferential syn/anti conformer populations that can be studied by variable-temperature NMR or DFT calculations . The heavy iodine atom serves as an internal NMR/XRPD marker, facilitating conformational analysis. This makes CAS 346699-59-0 a useful model compound for investigating amide bond isosterism and linker geometry in medicinal chemistry, where the methanone bridge is a common carbonyl isostere for metabolically labile amide bonds .

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